4-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 4-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of Benzoxazole Core: The benzoxazole core is typically synthesized by the cyclization of o-aminophenols with carboxylic acids or their derivatives under acidic conditions.
Introduction of Substituents: The ethyl and hydroxyphenyl groups are introduced through electrophilic substitution reactions.
Formation of the Imine Linkage: The imine linkage is formed by the condensation of the benzoxazole derivative with an aldehyde.
Esterification: The final step involves the esterification of the phenolic hydroxyl group with 2,4-dichlorobenzoic acid under acidic conditions.
Chemical Reactions Analysis
4-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole core and the ester linkage.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the development of new antibacterial, antifungal, and anticancer agents.
Biological Studies: The compound is studied for its potential to inhibit various biological pathways, making it a candidate for drug development.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The benzoxazole core is known to interact with DNA and proteins, leading to the inhibition of essential biological processes. The compound’s imine linkage allows it to form covalent bonds with nucleophilic sites in biological molecules, further enhancing its biological activity .
Comparison with Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
- **3-ethyl-2-{(1Z)-2-[(E)-(3-ethyl-5-phenyl-1,3-benzoxazol-2(3H)-ylidene)methyl]-1-butenyl}-5-phenyl-1,3-benzoxazol-3-ium 3-((2E)-2-{(2Z)-2-methyl-3-[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]-2-propenylidene}-1,3-benzothiazol-3-yl)-1-propanesulfonate .
Other Benzoxazole Derivatives: These include compounds with various substituents on the benzoxazole core, which exhibit different biological activities.
Properties
Molecular Formula |
C30H22Cl2N2O5 |
---|---|
Molecular Weight |
561.4 g/mol |
IUPAC Name |
[4-[[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]iminomethyl]-2-methoxyphenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C30H22Cl2N2O5/c1-3-17-4-10-26-24(12-17)34-29(38-26)22-15-20(7-9-25(22)35)33-16-18-5-11-27(28(13-18)37-2)39-30(36)21-8-6-19(31)14-23(21)32/h4-16,35H,3H2,1-2H3 |
InChI Key |
OBJIXSWXKWMBBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC(=C(C=C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.